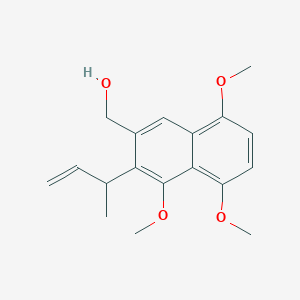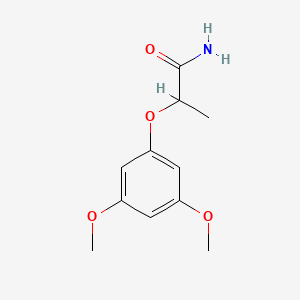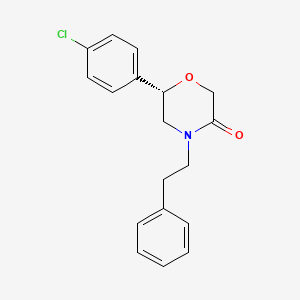![molecular formula C21H23ClO2SSi B14186783 Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane CAS No. 850146-86-0](/img/structure/B14186783.png)
Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane is a chemical compound with the molecular formula C21H23ClO2SSi . It is known for its unique structure, which includes a silicon atom bonded to a chloro group, two methyl groups, and a complex organic moiety.
Métodos De Preparación
The synthesis of Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane typically involves the reaction of chlorodimethylsilane with a suitable organic precursor. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states of silicon.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential in drug development.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom plays a crucial role in these interactions, facilitating the formation of new chemical bonds and enabling the compound to participate in a wide range of chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane can be compared with other similar compounds, such as:
Chlorodimethylphenylsilane: Similar in structure but lacks the complex organic moiety.
Dimethylchlorosilane: A simpler compound with only two methyl groups and a chloro group attached to silicon.
Trimethylchlorosilane: Contains three methyl groups and a chloro group attached to silicon.
The uniqueness of this compound lies in its complex structure, which provides it with distinct chemical properties and reactivity compared to simpler silanes .
Propiedades
Número CAS |
850146-86-0 |
|---|---|
Fórmula molecular |
C21H23ClO2SSi |
Peso molecular |
403.0 g/mol |
Nombre IUPAC |
chloro-dimethyl-[2-[4-(naphthalen-2-ylmethylsulfonyl)phenyl]ethyl]silane |
InChI |
InChI=1S/C21H23ClO2SSi/c1-26(2,22)14-13-17-8-11-21(12-9-17)25(23,24)16-18-7-10-19-5-3-4-6-20(19)15-18/h3-12,15H,13-14,16H2,1-2H3 |
Clave InChI |
KUDFYRFQYQPQSF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCC1=CC=C(C=C1)S(=O)(=O)CC2=CC3=CC=CC=C3C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


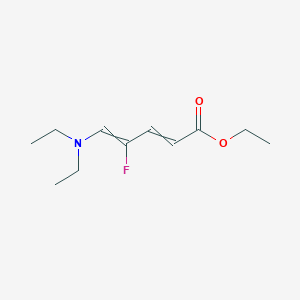
![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)

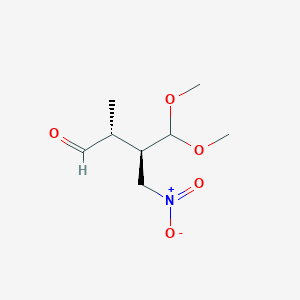
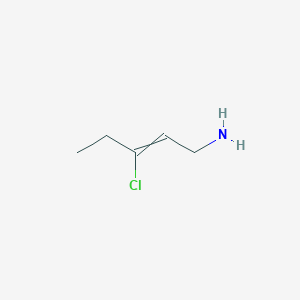
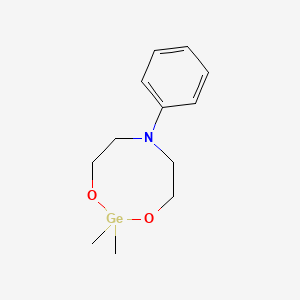
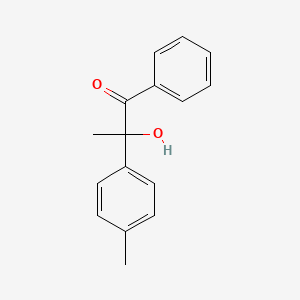
![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)
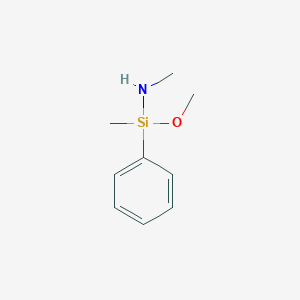
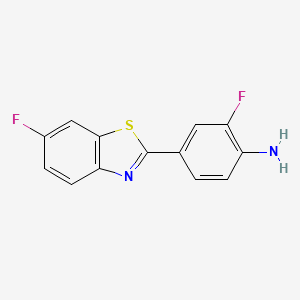
![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)
